molecular formula C52H63N9O8 B10849310 H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

Katalognummer: B10849310
Molekulargewicht: 942.1 g/mol
InChI-Schlüssel: VXHMITAKWYIILS-FDXPNMITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl is a synthetic heptapeptide analog designed for advanced research in neuropharmacology and signal transduction. Its sequence incorporates key modifications, including a D-alanine residue and a C-terminal benzylamide (Bzl), which are common strategies to enhance metabolic stability and modulate receptor binding affinity compared to native peptides . The core Tyr-D-Ala-Gly-Phe motif is characteristic of compounds that target opioid receptor systems. This peptide is therefore a valuable tool for investigating the structure-activity relationships (SAR) of opioid peptides, studying their mechanisms of action in vitro, and exploring downstream cellular signaling pathways . The inclusion of a C-terminal benzylamide group is a strategic modification. In peptide therapeutics, C-terminal amidation is a known approach to mimic the natural structure of proteins, potentially enhancing a peptide's stability against carboxypeptidases and altering its physicochemical properties . Researchers can utilize this benzylamide-modified peptide to study the effects of C-terminal modifications on receptor selectivity, potency, and overall bioactivity in experimental models. Given its potential application in pain and neurological research, this compound falls into a class of molecules that have been studied for treating various neuronal disorders, such as neuropathic pain . It is supplied as a high-purity lyophilized powder and is intended for research applications only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and experiments must be conducted by qualified laboratory professionals in accordance with institutional safety guidelines.

Eigenschaften

Molekularformel

C52H63N9O8

Molekulargewicht

942.1 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H63N9O8/c1-32(2)25-42(50(67)59-43(49(66)55-29-36-15-8-5-9-16-36)28-37-30-54-41-18-11-10-17-39(37)41)60-51(68)45-19-12-24-61(45)52(69)44(27-34-13-6-4-7-14-34)58-46(63)31-56-47(64)33(3)57-48(65)40(53)26-35-20-22-38(62)23-21-35/h4-11,13-18,20-23,30,32-33,40,42-45,54,62H,12,19,24-29,31,53H2,1-3H3,(H,55,66)(H,56,64)(H,57,65)(H,58,63)(H,59,67)(H,60,68)/t33-,40+,42+,43+,44+,45+/m1/s1

InChI-Schlüssel

VXHMITAKWYIILS-FDXPNMITSA-N

Isomerische SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and C-Terminal Anchoring

The benzylamide (NH-Bzl) group at the C-terminus necessitates the use of Rink amide resin or Benzylamide-linked resins for SPPS. These resins enable the direct incorporation of the NH-Bzl moiety during cleavage, as demonstrated in the synthesis of analogous peptides like leuprolide and goserelin. For instance, the Rink amide resin’s acid-labile linker allows cleavage under mild acidic conditions (e.g., 2–50% TFA/DCM), preserving the benzylamide group.

Protection Schemes for Side Chains and Backbone

  • Tyr : The phenolic hydroxyl group is protected with a tert-butyl (tBu) or benzyl (Bzl) group to prevent side reactions during coupling.

  • Trp : The indole nitrogen is protected with a formyl (For) group to avoid alkylation or oxidation, as unprotected Trp residues can lead to byproducts during TFA cleavage.

  • D-Ala : Since D-amino acids are prone to racemization during activation, Fmoc-D-Ala-OH is coupled using low-racemization agents like HATU/HOAt with DIEA as a base.

  • Pro and Leu : Standard Fmoc-protected derivatives (e.g., Fmoc-Pro-OH, Fmoc-Leu-OH) are used without additional side-chain protection.

Stepwise Assembly of the Heptapeptide

Coupling Sequence and Reagents

The peptide is synthesized from C- to N-terminus using Fmoc-based SPPS :

  • Resin loading : Fmoc-Trp(For)-OH is anchored to Rink amide resin via a coupling reagent (e.g., HBTU/DIEA).

  • Deprotection : Fmoc removal with 20% piperidine/DMF.

  • Sequential coupling :

    • Leu : Fmoc-Leu-OH activated with HATU/DIEA.

    • Pro : Fmoc-Pro-OH with DIC/HOBt.

    • Phe : Fmoc-Phe-OH under similar conditions.

    • Gly : Fmoc-Gly-OH.

    • D-Ala : Fmoc-D-Ala-OH with HATU/DIEA to minimize racemization.

    • Tyr : Fmoc-Tyr(tBu)-OH.

  • N-terminal deprotection : Final Fmoc removal yields the free amine for acetylation or further modifications.

Critical Coupling Challenges

  • D-Ala incorporation : Racemization is mitigated by using pre-activated amino acid derivatives and maintaining low temperatures (0–4°C).

  • Trp stability : Formyl protection prevents indole degradation during TFA cleavage, as observed in LH-RH analog synthesis.

Cleavage and Global Deprotection

Resin Cleavage Conditions

A TFA-based cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) cleaves the peptide from the resin while removing acid-labile protecting groups (tBu, For). The NH-Bzl group remains intact due to its stability under acidic conditions.

Side-Chain Deprotection

  • Tyr(tBu) : Deprotected during TFA cleavage.

  • Trp(For) : The formyl group is removed via hydrazine treatment (e.g., 50% hydrazine/DMF, 2 hours).

Purification and Analytical Validation

Chromatographic Techniques

  • Reverse-phase HPLC : A C18 column with a gradient of 10–60% acetonitrile/0.1% TFA resolves the target peptide from truncated sequences or deletion products.

  • Yield optimization : Multi-step purification (e.g., ion-exchange followed by HPLC) improves purity to >98%.

Structural Confirmation

  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular weight (e.g., [M+H]+ = 1012.5 Da).

  • Amino acid analysis (AAA) : Hydrolysis with 6N HCl (110°C, 24 hours) validates the molar ratio of residues.

Industrial-Scale Considerations

Cost-Effective Resin Recycling

Recycling Rink amide resin via neutralization and washing (e.g., DMF/MeOH) reduces material costs, as demonstrated in LH-RH derivative production.

Solvent and Reagent Recovery

  • DMF and THE : Distillation under reduced pressure recovers >90% of solvents.

  • Coupling agents : HATU and HOBt are recovered via precipitation and filtration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SPPS (Fmoc)65–7595–98Scalability, minimal racemization
Fragment Cond.50–6085–90Suitable for hydrophobic sequences
Hybrid Solid/Liq70–8097–99Combines SPPS and solution-phase

Table 1: Performance metrics of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl synthesis methods.

Challenges and Mitigation Strategies

Aggregation During Synthesis

Hydrophobic residues (Leu, Trp, Phe) promote intermolecular aggregation , slowing coupling kinetics. This is addressed by:

  • Backbone protection : Incorporating pseudoproline dipeptides at Gly-Phe or Pro-Leu junctions.

  • Enhanced solvation : Using DMSO/DMF mixtures (1:4 v/v) to improve resin swelling.

Racemization at D-Ala

  • Low-temperature coupling : 0–4°C reduces racemization to <1%.

  • Ultrasonic activation : Enhances coupling efficiency while minimizing side reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Tyrosin- und Tryptophanreste können unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

    Substitution: Aminosäurereste können durch andere Aminosäuren durch Peptidbindungsbildung substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

    Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

    Substitution: Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt .

Wissenschaftliche Forschungsanwendungen

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann an diese Zielstrukturen binden, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten Effekten führen. Beispielsweise kann es mit Opioidrezeptoren interagieren, was zu analgetischen Effekten führt, indem es die Schmerzsignalisierungswege moduliert .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally or functionally related peptides:

Compound Opioid Activity (Ki/IC50) SP/NK1R Activity (Ki/Ke) Selectivity & Notes Reference
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl δ: 10 nM; μ: 0.65 nM
GPI IC50: 13 nM
NK1R Ki: 14 nM
GPI Ke: 26 nM
15-fold δ/μ selectivity; dual agonist/antagonist
Octapeptides (Yamamoto et al., 2007) δ: subnanomolar; μ: low nM range NK1R Ki: subnanomolar Higher δ selectivity; no in vivo data
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 μ: Ki = 0.55 nM Not reported Cyclic structure enhances μ affinity; lacks SP activity
H-Dmt-Tic-D-Asp-NH-Ph δ: Ki = 7.49 nM Not reported δ antagonist; monofunctional
Tyr-D-Ser-Gly-Phe-Leu-Thr (δ-selective) δ: Ki < 20 nM Not reported Pure δ agonist; used in binding assays

Key Differentiators

Dual vs. Monofunctional Activity: Unlike monofunctional opioids (e.g., H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2) or pure SP antagonists, this compound uniquely combines μ/δ agonist and NK1R antagonist activities. This dual mechanism may reduce tolerance and enhance analgesia .

C-Terminal Modifications : The NH-Bzl group in this compound is essential for NK1R antagonism, whereas similar compounds with alternative C-terminal groups (e.g., NH-3,5-Bzl(CF3)2) show reduced potency .

Receptor Selectivity : Compared to octapeptides (Yamamoto et al., 2007), this heptapeptide exhibits stronger μ-opioid affinity (Ki = 0.65 nM vs. low nM range) but retains δ selectivity, likely due to D-Ala in position 2, which enhances μ receptor interaction .

Limitations and Challenges

  • Bioavailability : Like most peptides, this compound may face poor blood-brain barrier (BBB) penetration due to its size (~1,000 Da) and polarity. However, its Pro-Leu-Trp motif may improve stability against enzymatic degradation .

Research Implications

The compound represents a promising template for bifunctional analgesics. Future work should focus on:

Structural Optimization : Testing C-terminal variants (e.g., NH-3,5-Bzl(CF3)2) to enhance SP antagonism .

In Vivo Studies: Assessing bioavailability, BBB penetration, and antinociceptive effects in animal models.

Hybrid Designs : Combining with BBB-penetrating motifs (e.g., Dmt1 in [Dmt1]DALDA) to improve systemic efficacy .

Q & A

Q. How does the NH-Bzl modification compare to other C-terminal groups in similar peptides?

  • Methodology : Synthesize analogs with alternative termini (e.g., -OH, -NH₂) and compare bioactivity via dose-response assays. ’s combinatorial approach (e.g., -O-3,5-Bzl(CF3)₂ vs. -NH-Bzl) demonstrates the impact of hydrophobic/hydrophilic balance on receptor engagement.

Tables of Key Findings

Parameter Method Key Observation Reference
Synthesis YieldSPPS with TFA cleavage98.3% crude yield under optimized conditions
CD81 Binding Affinity (HCV)SPR with LEL domainTrp-437, Leu-438 critical for binding
Assay ReliabilityCronbach’s alpha validationα > 0.85 for inter-experiment consistency

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.